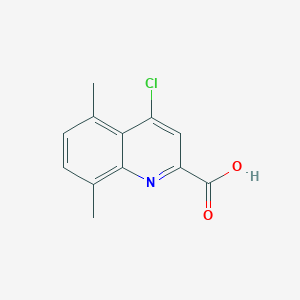
4-Chloro-5,8-dimethylquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5,8-dimethylquinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-5,8-dimethylquinoline-2-carboxylic acid is 1S/C12H10ClNO2/c1-6-3-4-7 (2)11-10 (6)8 (13)5-9 (14-11)12 (15)16/h3-5H,1-2H3, (H,15,16) . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-5,8-dimethylquinoline-2-carboxylic acid are not available, quinoline and its derivatives are known to participate in various chemical reactions. For instance, the chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring .Physical And Chemical Properties Analysis
4-Chloro-5,8-dimethylquinoline-2-carboxylic acid is a white to yellow solid . It has a molecular weight of 235.67 . The compound should be stored at a temperature between 2-8°C .科学的研究の応用
Medicinal Chemistry
Quinoline motifs, which “4-Chloro-5,8-dimethylquinoline-2-carboxylic acid” is a part of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown significant anticancer activity . This makes “4-Chloro-5,8-dimethylquinoline-2-carboxylic acid” a potential candidate for further research in cancer treatment.
Antioxidant Activity
Quinoline derivatives also exhibit antioxidant activity . This suggests that “4-Chloro-5,8-dimethylquinoline-2-carboxylic acid” could be used in the development of antioxidant drugs.
Anti-inflammatory Activity
The anti-inflammatory activity of quinoline derivatives indicates that “4-Chloro-5,8-dimethylquinoline-2-carboxylic acid” could be explored for its potential use in anti-inflammatory medications.
Antimalarial Activity
Quinoline derivatives have been found to possess antimalarial properties . This opens up the possibility of “4-Chloro-5,8-dimethylquinoline-2-carboxylic acid” being used in the development of new antimalarial drugs.
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, the anti-SARS-CoV-2 activity of quinoline derivatives has gained attention . “4-Chloro-5,8-dimethylquinoline-2-carboxylic acid” could potentially be used in the development of treatments for COVID-19.
Antituberculosis Activity
Quinoline derivatives have shown antituberculosis activity . This suggests that “4-Chloro-5,8-dimethylquinoline-2-carboxylic acid” could be a potential candidate for further research in tuberculosis treatment.
Synthetic Routes
“4-Chloro-5,8-dimethylquinoline-2-carboxylic acid” could be used in the synthesis of other compounds. For example, 1-(2,4-Dimethylquinoline-3-yl) ethenone was produced when 1-(2-aminophenyl) ethenone reacted with pentane-2,4-dione using certain catalysts .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Target of Action
Mode of Action
特性
IUPAC Name |
4-chloro-5,8-dimethylquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-6-3-4-7(2)11-10(6)8(13)5-9(14-11)12(15)16/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSHQWMHNSJGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)C)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

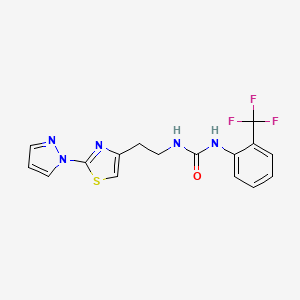
![Acetamide, N-[4-[[[4-(aminosulfonyl)phenyl]amino]sulfonyl]phenyl]-](/img/no-structure.png)
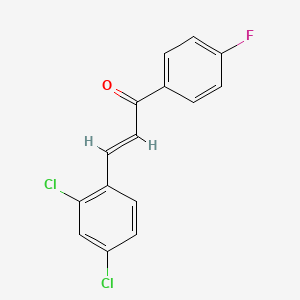
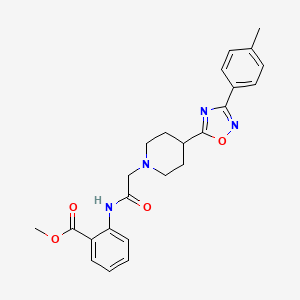
![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2445183.png)



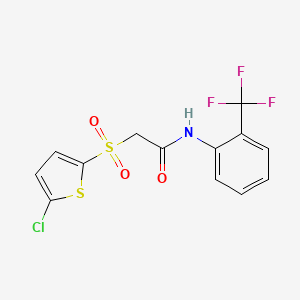
![2-(3-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2445190.png)
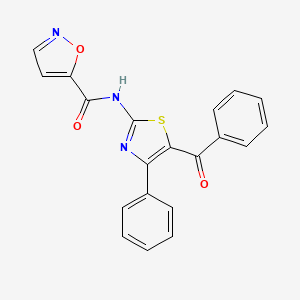
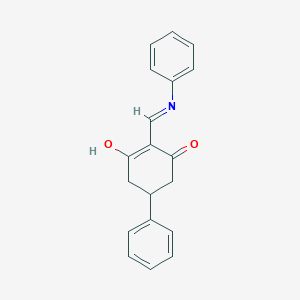
![N-[2-[5-(4-Fluorophenyl)-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2445196.png)
![N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2445197.png)